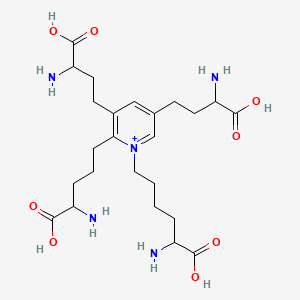

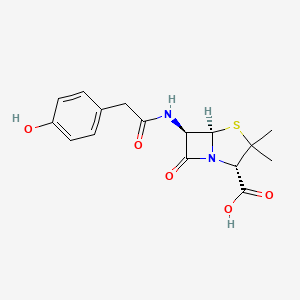

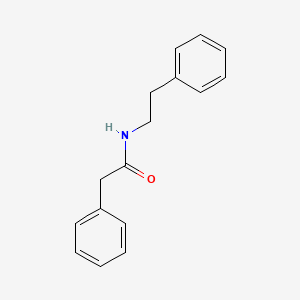

N-feniletil-2-fenilacetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives often involves various chemical reactions tailored to introduce specific functional groups or modify existing ones to achieve the desired compound. For example, the microwave-assisted synthesis approach has been utilized for efficient and rapid synthesis, as demonstrated in the production of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, highlighting the method's advantages in yield and environmental friendliness (Ghazzali et al., 2012). Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a combination of specific reactants and conditions, showcasing the diversity of synthesis pathways (Sharma et al., 2018).

Molecular Structure Analysis

Detailed vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis, have been conducted to understand the molecular structure of related compounds, such as N-(phenyl)-2,2-dichloroacetamide derivatives. These studies reveal insights into the optimized geometry, vibrational frequencies, and electronic properties of the molecules, contributing to a deeper understanding of how molecular structure influences chemical behavior and interactions (Choudhary et al., 2013).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by substitutions on the phenyl ring or modifications to the acetamide group, affecting the compound's electrophilic and nucleophilic sites, as illustrated in the synthesis and analysis of 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide (Khanum et al., 2022).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications and handling. For instance, the crystal structure analysis of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provided insights into the compound's solid-state characteristics, including hydrogen bonding patterns and molecular packing (Marinova et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards nucleophiles or electrophiles, and stability, are fundamental to understanding the behavior of acetamide derivatives in various environments and reactions. The determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives underscores the importance of these properties in predicting the compound's chemical behavior (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión de Metales

La N-feniletil-2-fenilacetamida se ha estudiado por su potencial como inhibidor de la corrosión, particularmente para el cobre. Los estudios computacionales utilizando la teoría funcional de la densidad (DFT) y simulaciones de dinámica molecular sugieren que los derivados de la N-fenilacetamida, que incluyen la this compound, pueden prevenir eficazmente la corrosión en los metales . Estos compuestos forman una capa protectora en la superficie del metal, reduciendo el contacto directo del metal con entornos corrosivos.

Inducción de la Apoptosis en la Investigación del Cáncer

Un estudio ha demostrado que la this compound aislada de Xenorhabdus nematophilus exhibe fuertes efectos inhibitorios sobre la proliferación y viabilidad celular, induciendo la apoptosis en células U937, que es una línea celular de cáncer humano . Esto sugiere su posible aplicación en la investigación del cáncer, particularmente en la comprensión de los mecanismos de la apoptosis.

Mecanismo De Acción

Target of Action

N-Phenethyl-2-Phenylacetamide, also known as N-(2-Phenylethyl)-phenylacetamide, is a compound with a molecular formula of C16H17NO The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

One study suggests that it has strong inhibitory effects on cell proliferation and viability, and it induces apoptosis in u937 cells . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The compound’s role in inducing apoptosis suggests that it may influence pathways related to cell growth and death . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

N-Phenethyl-2-Phenylacetamide has been shown to inhibit cell proliferation and induce apoptosis in U937 cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating damaged or unnecessary cells. Therefore, the compound’s action could potentially be used for therapeutic purposes, particularly in conditions characterized by uncontrolled cell growth.

Action Environment

The action, efficacy, and stability of N-Phenethyl-2-Phenylacetamide can be influenced by various environmental factors. For instance, a study on similar compounds suggests that they can act as corrosion inhibitors for copper, indicating that their action can be influenced by the presence of certain metal ions . .

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBNUYNEAQHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

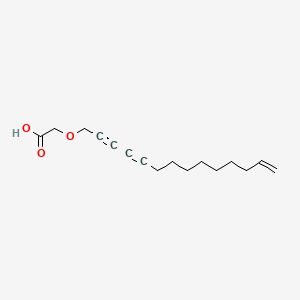

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203036 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5460-60-6 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenethyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism by which NPPA induces apoptosis in U937 cells?

A1: The research primarily suggests that NPPA induces apoptosis in U937 cells through the intrinsic apoptotic pathway. [] This involves the accumulation of cytochrome c in the cytosol, which subsequently activates caspase-3. [] This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase, ultimately resulting in apoptotic cell death. []

Q2: Does NPPA interact with any specific proteins during the induction of apoptosis?

A2: Yes, the study indicates that NPPA influences the expression and activity of several key apoptotic proteins. Notably, NPPA treatment led to the down-regulation of XIAP, an inhibitor of apoptosis. [] Furthermore, NPPA treatment resulted in the cleavage of Bax, a pro-apoptotic protein, and this cleavage was found to be mediated by calpain, a calcium-dependent protease. [] Interestingly, the activation of calpain appears to be dependent on caspase activity, suggesting a complex interplay between these proteins during NPPA-induced apoptosis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

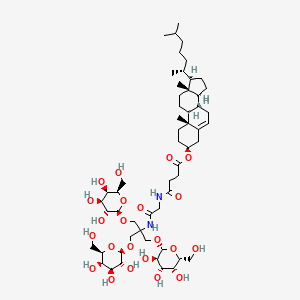

![(2R)-3-[5-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1214908.png)